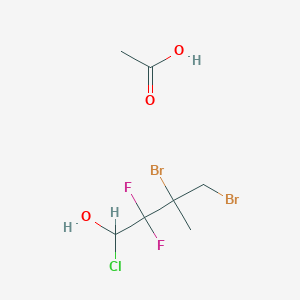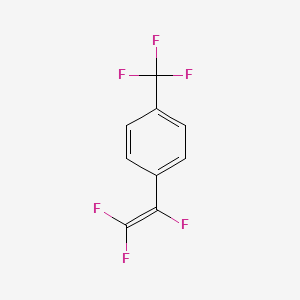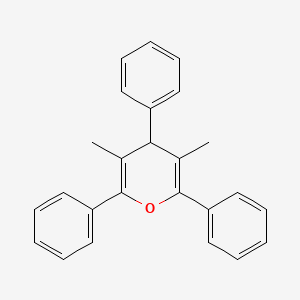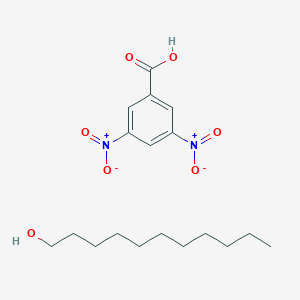![molecular formula C8H11NO B14348220 Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide CAS No. 92505-47-0](/img/structure/B14348220.png)
Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4100~2,4~]heptane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide typically involves the photochemical isomerization of a substituted cyclodeca-1,6-diene via intramolecular [2 + 2]-cycloaddition . Another method involves the reaction of Tricyclo[4.1.0.0~2,7~]heptane with 2,3-bis(benzenesulfonyl)propene in boiling toluene in the presence of benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide undergoes various types of chemical reactions, including radical addition, photochemical reactions, and thermal reactions .
Common Reagents and Conditions
Common reagents used in these reactions include arenesulfonylethynyl(trimethyl)silanes, benzoyl peroxide, and methylene chloride . The reactions can be initiated photochemically or thermally, depending on the desired outcome.
Major Products
The major products formed from these reactions include bicyclo[3.1.1]heptane derivatives with endo-oriented arenesulfonyl groups .
Scientific Research Applications
Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide has several scientific research applications:
Chemistry: Used as a model substrate to study regio- and stereochemistry of addition reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide involves the addition of reagents to the central bicyclobutane bond, leading to the formation of various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the rigid structure of the compound, which influences its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[4.1.0.0~2,7~]heptane
- 1-Phenyltricyclo[4.1.0.0~2,7~]heptane
- Tricyclo[5.2.1.0~2,6~]decan-10-ol
Uniqueness
Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide is unique due to its specific tricyclic structure, which provides distinct regio- and stereochemical properties. This makes it a valuable compound for studying complex organic reactions and developing new materials.
Properties
CAS No. |
92505-47-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
tricyclo[4.1.0.02,4]heptane-3-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-2-3-1-4(3)6(5)7/h3-7H,1-2H2,(H2,9,10) |
InChI Key |
CKQUYBLYJMHULR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C(C2)C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)


![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)




![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

